Diethyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate
Description
2,4-DIETHYL 5-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C21H24ClNO6S |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
diethyl 5-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C21H24ClNO6S/c1-6-27-20(25)16-13(5)18(21(26)28-7-2)30-19(16)23-15(24)10-29-14-8-11(3)17(22)12(4)9-14/h8-9H,6-7,10H2,1-5H3,(H,23,24) |
InChI Key |
XICDOXYVMHKAMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The Paal–Knorr reaction is another method used for the synthesis of thiophene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 5-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2,4-DIETHYL 5-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific enzymes or receptors,
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
